4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6
Description
4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 (CAS: 1189455-22-8) is a stable isotope-labeled analog of 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile (CAS: 968-86-5), where six carbon atoms in the phenylamino group are replaced with the 13C isotope . This modification is critical for tracer studies in pharmacokinetics, metabolic profiling, and drug discovery, enabling precise tracking of the compound in biological systems without altering its chemical reactivity. Structurally, it features a piperidine core substituted with a benzyl group, a phenylamino moiety, and a cyano group at the 4-position .
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1 |
InChI Key |
AYYPQRMTCMCFSL-WGIVQRENSA-N |
Isomeric SMILES |
C1CN(CCC1(C#N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches for the Core Structure
a. Synthesis of 1-Benzyl-4-piperidone Derivatives
The foundational step involves synthesizing 1-benzyl-4-piperidone, a key intermediate, via well-established methods:
4-piperidone hydrochloride + benzyl bromide → 1-benzyl-4-piperidone
- Yield: Approximately 89.28%, indicating a robust process suitable for scale-up.
b. Functionalization to 1-Benzyl-4-cyanopiperidine
The introduction of the nitrile group at the 4-position involves a nucleophilic substitution or oxidation step:
-
- Conversion of 1-benzyl-4-piperidone to its corresponding nitrile, 4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile, via dehydration or direct substitution, often employing reagents like cyanogen chloride or via a Strecker-type synthesis.
-
- Use of dehydrating agents under controlled temperature to prevent overreaction or side products.
Incorporation of the 13C6 Label
The isotope labeling with six carbon-13 atoms (13C6) is achieved through the use of labeled precursors:
Labeled Benzyl Bromide or Formaldehyde Derivatives:
- Synthesis begins with 13C6-labeled benzyl bromide or formaldehyde derivatives, ensuring the isotopic label is incorporated at the desired positions.
-
- The labeled benzyl bromide reacts similarly to its unlabeled counterpart, with subsequent steps preserving the isotopic integrity.
-
- The final compound retains the 13C6 label, confirmed via NMR and mass spectrometry, with a molecular weight of approximately 297.35 g/mol.
Patent-Referenced Method (CN105693596A)
- Focuses on synthesizing 1-benzyl-4-piperidine formaldehyde, which can be further transformed into the nitrile derivative.
- Utilizes reduction of esters or aldehydes, followed by oxidation (e.g., Swern oxidation or alternative oxidants) to obtain the aldehyde, then nitrile formation.
- Challenges include the difficulty in obtaining initiation materials and process complexity, which may hinder industrial scalability.
b. Direct Synthesis via Nucleophilic Substitution
- Employs benzylation of 4-piperidone derivatives, followed by nitrile introduction.
- Reaction conditions typically involve refluxing in suitable solvents such as toluene or methyl tert-butyl ether (MTBE), with yields often exceeding 90%.
c. Isotope Labeling Strategies
- Use of labeled benzyl precursors ensures the incorporation of 13C6 atoms.
- The process maintains isotopic purity, verified through NMR spectroscopy, with characteristic chemical shifts confirming the label.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Benzylation | Benzyl bromide, potassium carbonate | DMF | Room temp | 89.28% | Efficient benzylation of 4-piperidone |
| Nitrile Formation | Cyanogen chloride or dehydration agents | Appropriate solvent | Reflux | >90% | Conversion to nitrile derivative |
| Isotope Incorporation | 13C6-labeled benzyl bromide | Same as above | Reflux | Confirmed via NMR | High isotopic purity |
Research Outcomes and Applications
The synthesized compound, 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 , has been characterized extensively:
-
- NMR spectra exhibit distinct chemical shifts for the 13C-labeled carbons, aiding in confirming isotopic incorporation.
- Mass spectrometry confirms molecular weight and isotopic enrichment.
-
- Acts as a modulator of muscarinic receptors, with potential applications in CNS disorder treatments, including Parkinson's disease, schizophrenia, and cognitive impairments.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related derivatives.
Substitution: Formation of substituted benzyl and phenylamino derivatives.
Scientific Research Applications
4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies related to neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Mechanism of Action
The mechanism of action of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isotopic vs. Non-Isotopic Analogs
The primary distinction between 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 and its non-labeled counterpart (CAS: 968-86-5) lies in their molecular masses and applications. The isotopic variant has a molar mass of 315.36 g/mol (due to 13C substitution), compared to 309.40 g/mol for the unlabeled compound . While both share identical chemical reactivity, the 13C6-labeled version is exclusively used in mass spectrometry-based assays to avoid interference from endogenous compounds .
Table 1: Isotopic vs. Non-Isotopic Comparison
| Property | 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 | 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile |
|---|---|---|
| CAS Number | 1189455-22-8 | 968-86-5 |
| Molecular Formula | C13^13C6H23N3 | C19H21N3 |
| Molar Mass (g/mol) | 315.36 | 309.40 |
| Primary Application | Isotopic tracing, metabolic studies | Synthetic intermediate, biological screening |
Functional Group Modifications: Carbonitrile vs. Carboxamide
Replacing the cyano (-CN) group with a carboxamide (-CONH2) yields 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide (CAS: 1189657-80-4). This substitution significantly alters physicochemical properties:
- Solubility : The carboxamide derivative (C13^13C6H23N3O) is more polar due to the amide group, enhancing aqueous solubility compared to the carbonitrile variant .
Table 2: Functional Group Comparison
| Property | 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 | 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide |
|---|---|---|
| Functional Group | Cyano (-CN) | Carboxamide (-CONH2) |
| Molecular Formula | C13^13C6H23N3 | C13^13C6H23N3O |
| Molar Mass (g/mol) | 315.36 | 315.36 + 16 (oxygen addition) |
| Potential Applications | Metabolic tracing | Target engagement studies, inhibitor development |
Antimicrobial Activity of Structural Analogs
These derivatives, synthesized via condensation with acetylacetone or 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide, show enhanced activity against Gram-positive bacteria due to increased membrane permeability . The cyano group in such compounds likely contributes to electron-deficient interactions with bacterial enzymes .
Comparison with Quinoline-Based Enamide Derivatives
Patent-derived compounds like (S,E)-N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 138) share functional motifs with the target compound, including cyano groups and aromatic amines . Key differences include:
- Complexity: Quinoline derivatives feature fused aromatic systems and additional substituents (e.g., tetrahydrofuran-oxy), enhancing target selectivity but reducing synthetic accessibility.
- Pharmacokinetics: The dimethylamino group in Example 138 improves blood-brain barrier penetration compared to the benzyl group in 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 .
Biological Activity
4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6, a compound with significant pharmacological potential, has garnered attention due to its biological activity related to various neurotransmission pathways and its implications in treating central nervous system (CNS) disorders. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₁N₃
- Molecular Weight : 297.35 g/mol
- CAS Number : 1189455-22-8
- SMILES Notation : N#CC1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3
4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 acts primarily as a modulator of muscarinic acetylcholine receptors, influencing neurotransmission and cognitive functions. This modulation is crucial for addressing conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders. The compound’s structure allows it to interact with various receptor subtypes, potentially leading to a range of biological effects.
Biological Activity Overview
The biological activity of 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 has been investigated through several studies focusing on its antiviral properties, neuropharmacological effects, and potential as a therapeutic agent in CNS disorders.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. In a study assessing the antiviral activity of various piperidine derivatives, certain compounds demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . While specific data on 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 was not detailed in these studies, its structural similarity to effective antiviral agents suggests potential efficacy.
Neuropharmacological Effects
The compound is categorized under modulators for CNS disorders. Its interaction with muscarinic receptors is believed to enhance cognitive functions and memory retention. Studies have shown that compounds targeting these receptors can improve outcomes in models of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6:
Q & A
Q. How to optimize reaction conditions for minimizing ¹³C isotopic dilution in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
